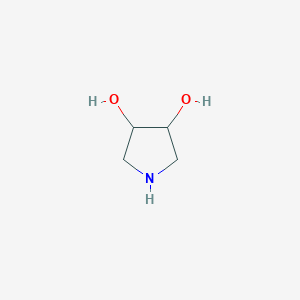

Pyrrolidine-3,4-diol

Übersicht

Beschreibung

Pyrrolidine-3,4-diol is a nitrogen-containing heterocyclic compound characterized by a five-membered ring structure with two hydroxyl groups attached to the third and fourth carbon atoms. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Pyrrolidine-3,4-diol can be synthesized through various methods. One common approach involves the stereoselective synthesis starting from sugars such as D-mannose, D-ribose, and L-fucose. The process typically involves organometallic addition to hemiacetalic sugars followed by selective nucleophilic displacement or conjugate addition of ammonia to conjugate aldonic esters .

Industrial Production Methods: In an industrial setting, this compound can be produced by coupling unprotected 2′-deoxyinosine with optically pure pyrrolidine-3,4-diols in the presence of diisopropylethylamine and PyBOP in dimethyl sulfoxide .

Analyse Chemischer Reaktionen

Types of Reactions: Pyrrolidine-3,4-diol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form pyrrolidine derivatives with different substituents.

Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.

Major Products: The major products formed from these reactions include various pyrrolidine derivatives with altered functional groups, which can be further utilized in medicinal chemistry and drug development .

Wissenschaftliche Forschungsanwendungen

Pyrrolidine-3,4-diol has a wide range of applications in scientific research:

Chemistry: It serves as a versatile building block for the synthesis of more complex molecules.

Biology: The compound is used in the study of enzyme mechanisms and as a precursor for biologically active molecules.

Wirkmechanismus

The mechanism of action of pyrrolidine-3,4-diol involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of specific enzymes, thereby modulating biochemical pathways. For example, it has been shown to inhibit viral reverse transcriptases and mammalian DNA polymerases, which are crucial for viral replication and cancer cell proliferation .

Vergleich Mit ähnlichen Verbindungen

Pyrrolidine-3,4-diol can be compared with other similar compounds such as:

Pyrrolidine-2,5-dione: Known for its use in the synthesis of pharmaceuticals.

Pyrrolidine-2-one: Utilized in the production of polymers and as a solvent.

Prolinol: A chiral building block in asymmetric synthesis.

Uniqueness: this compound stands out due to its dual hydroxyl groups, which provide unique reactivity and the ability to form hydrogen bonds, making it a valuable intermediate in the synthesis of complex molecules .

Biologische Aktivität

Pyrrolidine-3,4-diol is a compound of significant interest in medicinal chemistry and biochemistry due to its diverse biological activities, particularly as a potential therapeutic agent. This article explores the synthesis, biological activity, and research findings related to this compound, including its role as an inhibitor of glycosidases and its anticancer properties.

Synthesis of this compound Derivatives

This compound can be synthesized through various methods, often starting from simple sugars. For instance, one notable synthesis involves the use of D-glucose in a one-pot reductive cyclization process, yielding (3S,4S)-3-((R)-1,2-dihydroxyethyl)this compound with an overall yield of 24.3% after ten steps . Another approach utilizes D-mannose and D-ribose as starting materials, employing organometallic reactions to create stereoselective derivatives .

Glycosidase Inhibition

This compound and its derivatives have been studied for their inhibitory effects on glycosidases. For example, various synthesized pyrrolidine derivatives were evaluated against 13 commercially available glycosidases. Some compounds demonstrated potent inhibition of alpha-L-fucosidases in the nanomolar range . However, the specific activity of this compound itself has shown limited efficacy with IC50 values exceeding 100 μM against several glycosidases .

Anticancer Properties

The anticancer potential of this compound derivatives has been investigated extensively. A series of amphiphilic pyrrolidines were synthesized and tested for their ability to inhibit pancreatic ductal adenocarcinoma growth in vitro. These compounds exhibited notable cytotoxicity at micromolar concentrations . The structural variations in these compounds allow researchers to examine how different configurations impact their anticancer activity.

Case Studies and Research Findings

-

Inhibition of Pancreatic Cancer Cell Growth :

- A study reported that specific pyrrolidine derivatives demonstrated significant inhibitory effects on pancreatic cancer cell lines. The structure-activity relationship (SAR) studies highlighted the importance of alkyl chain length and functional groups on the nitrogen atom in enhancing anticancer activity .

- Multivalent Pyrrolidine Iminosugars :

Data Table: Summary of Biological Activities

| Compound | Activity | IC50 (µM) | Remarks |

|---|---|---|---|

| This compound | Glycosidase Inhibition | >100 | Limited activity observed |

| Amphiphilic Pyrrolidine Derivative A | Anticancer Activity (Pancreatic Cancer) | 5-10 | Significant growth inhibition |

| Multivalent Iminosugar | Glycosidase Inhibition | <10 | Enhanced activity due to multivalency |

Eigenschaften

IUPAC Name |

pyrrolidine-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2/c6-3-1-5-2-4(3)7/h3-7H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCZPOYAMKJFOLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

103.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light yellow liquid with an ammoniacal odor; [CAMEO] | |

| Record name | Diaminopolypropylene glycol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13710 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

9046-10-0, 473541-96-7 | |

| Record name | Poly[oxy(methyl-1,2-ethanediyl)], .alpha.-(2-aminomethylethyl)-.omega.-(2-aminomethylethoxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Reaction products of di-, tri- and tetra-propoxylated propane-1,2-diol with ammonia | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.746 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Reaction products of propane-1,2-diol, propoxylated by amination of the terminal hydroxyl groups | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | pyrrolidine-3,4-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.